Purity Advantage of (3-N-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid (CAS 885276-43-7) Over Its 4-Regioisomer
The target compound exhibits a consistently higher commercial purity specification compared to its direct 4-regioisomeric analog. This is critical for minimizing byproduct formation and ensuring reproducible results in multi-step syntheses.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 97% (HPLC) |
| Comparator Or Baseline | (4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid (CAS 885275-57-0) |
| Quantified Difference | +1% to +2% higher purity |
| Conditions | As per vendor Certificates of Analysis (CoA) from multiple independent suppliers (e.g., Chemscene, Leyan). |
Why This Matters
Higher initial purity reduces the need for additional purification steps, saving time and material costs in downstream applications.
